

The Versatile Building Block: 2-Bromoquinoline-4-carbaldehyde in Organic Synthesis

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Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

Cat. No.: B1603878

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Introduction

2-Bromoquinoline-4-carbaldehyde is a heterocyclic aromatic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique molecular architecture, featuring a quinoline core substituted with a reactive bromine atom at the 2-position and an aldehyde group at the 4-position, provides multiple avenues for chemical modification. This dual functionality makes it a key intermediate in the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry, materials science, and chemical biology. This document provides detailed application notes and experimental protocols for the use of **2-Bromoquinoline-4-carbaldehyde** in various synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromoquinoline-4-carbaldehyde** is presented below.

Property	Value
CAS Number	866831-75-6[1]
Molecular Formula	C ₁₀ H ₆ BrNO[1]
Molecular Weight	236.06 g/mol [1]
Appearance	Pale yellow to yellow solid (inferred)
Solubility	Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents (inferred)

Applications in Organic Synthesis

2-Bromoquinoline-4-carbaldehyde serves as a versatile precursor for the synthesis of a variety of organic compounds, leveraging the reactivity of both the bromo and carbaldehyde functionalities.

Cross-Coupling Reactions at the C2-Position

The bromine atom at the 2-position of the quinoline ring is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Application Note: The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of **2-Bromoquinoline-4-carbaldehyde**, this reaction enables the synthesis of 2-aryl or 2-heteroaryl quinoline-4-carbaldehydes, which are important scaffolds in medicinal chemistry. These derivatives have shown potential as antibacterial agents and are being explored for other therapeutic applications.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of bromoquinolines.

Materials:

- **2-Bromoquinoline-4-carbaldehyde**

- Aryl or heteroaryl boronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a flame-dried flask, dissolve **2-Bromoquinoline-4-carbaldehyde** (1.0 eq) and the corresponding boronic acid (1.2-1.5 eq) in the chosen solvent system.
- Add the base (2.0-3.0 eq) to the mixture.
- Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
- Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture under the inert atmosphere.
- Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinoline-4-carbaldehyde.

Transformations of the Aldehyde Group

The carbaldehyde group at the 4-position is a versatile handle for a variety of chemical transformations.

Application Note: The aldehyde functionality can be readily converted into other functional groups, such as alcohols, carboxylic acids, imines, and can participate in various condensation and olefination reactions. These transformations are crucial for the synthesis of diverse libraries of quinoline derivatives for biological screening. For instance, condensation with primary amines leads to the formation of Schiff bases, which can be further reduced to secondary amines.

Experimental Protocol: Reductive Amination

Materials:

- **2-Bromoquinoline-4-carbaldehyde**
- Primary or secondary amine
- Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)
- Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
- Acetic acid (optional, as a catalyst)

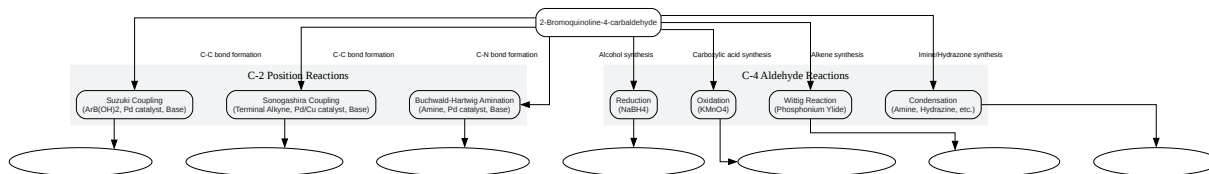
Procedure:

- To a solution of **2-Bromoquinoline-4-carbaldehyde** (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).
- If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
- Stir the mixture at room temperature for 1-2 hours.
- Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature until the reaction is complete (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography to yield the desired N-substituted 2-bromoquinolin-4-yl)methanamine.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key synthetic pathways originating from **2-Bromoquinoline-4-carbaldehyde**.

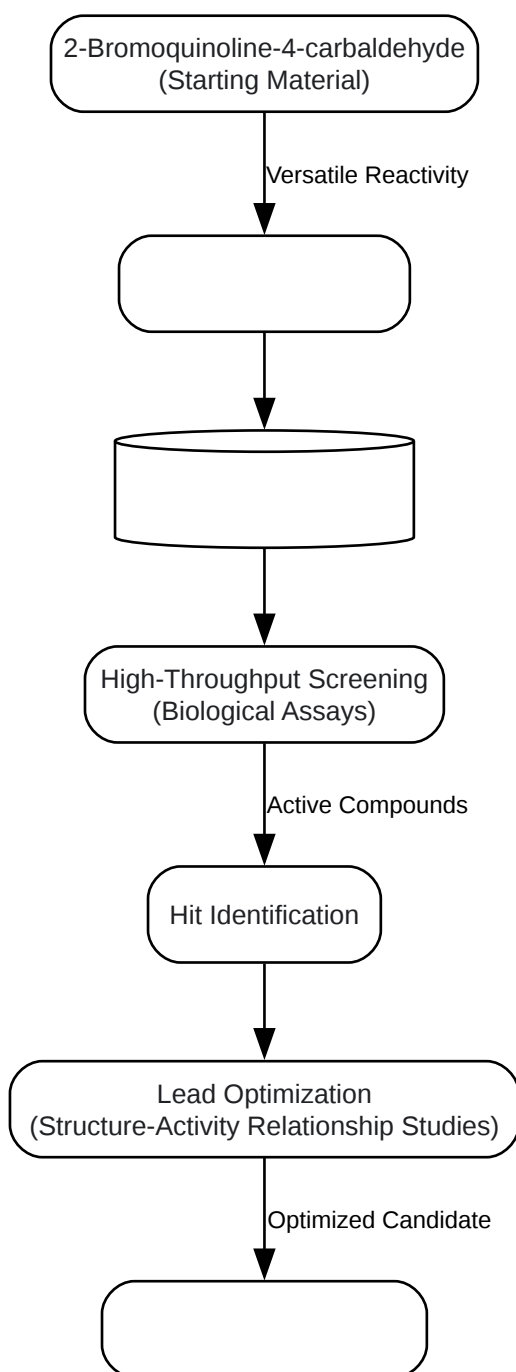


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Caption: Synthetic pathways of **2-Bromoquinoline-4-carbaldehyde**.

Logical Relationships in Drug Discovery Workflow

The utility of **2-Bromoquinoline-4-carbaldehyde** in a drug discovery context can be visualized as a logical workflow.



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References

- 1. 1pchem.com [1pchem.com]
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